5-Methyl-2'-deoxyzebularine cep
Description
Properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49N4O7P/c1-28(2)44(29(3)4)52(49-23-11-22-41)51-36-24-38(43-26-30(5)25-42-39(43)45)50-37(36)27-48-40(31-12-9-8-10-13-31,32-14-18-34(46-6)19-15-32)33-16-20-35(47-7)21-17-33/h8-10,12-21,25-26,28-29,36-38H,11,23-24,27H2,1-7H3/t36-,37+,38+,52?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZVCEADSAZPGG-VAVRNPHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49N4O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099595 | |
| Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-5-methyl-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125258-62-0 | |
| Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-5-methyl-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125258-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-5-methyl-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methyl 2 Deoxyzebularine and Analogous Structures
Strategies for Nucleoside Analog Chemical Synthesis
The creation of nucleoside analogs involves intricate chemical procedures that have been refined over decades. These methods are designed to be versatile, allowing for the synthesis of a wide array of modified nucleosides.
Routes to 2'-Deoxyzebularine (B1250929) Derivatives
The synthesis of 2'-deoxyzebularine and its derivatives often begins with the construction of the modified pyrimidine (B1678525) base, which is then coupled to a deoxyribose sugar moiety. beilstein-archives.org A common approach is the Hilbert-Johnson reaction or its silyl (B83357) modification, which facilitates the formation of the N-glycosidic bond between the base and the sugar. beilstein-archives.orgresearchgate.net Researchers have developed straightforward procedures, sometimes free of Lewis acids, that lead to the desired β-anomer with high yields. researchgate.netacs.org For instance, one method for preparing 2'-deoxyzebularine (dZ) phosphoramidite (B1245037) for incorporation into single-stranded DNA (ssDNA) utilizes a classical silyl modification of the Hilbert-Johnson reaction. researchgate.net This approach avoids the need for a workup and provides a high ratio of the desired β anomer. acs.org
The synthesis can also involve the assembly of the nucleobase directly on the 2-deoxyribofuranos-1-yl scaffold. beilstein-archives.org This can be achieved by starting with a protected 2-deoxyribofuranosyl amine, which is then reacted with appropriate reagents to build the pyrimidine ring. beilstein-archives.org Furthermore, derivatives such as 2'-fluoro-ara-zebularine have been synthesized, demonstrating the versatility of these methods. nih.gov The phosphorylation of these nucleosides to their 5'-monophosphates is a crucial step for some biological studies, and efficient methods have been developed to achieve this in high yields. nih.gov
Phosphoramidite Chemistry for Oligonucleotide Incorporation
The incorporation of nucleoside analogs into short DNA or RNA strands (oligonucleotides) is most commonly achieved using phosphoramidite chemistry. wikipedia.orgtwistbioscience.comaragen.com This method, first introduced in the early 1980s, has become the gold standard for automated DNA and RNA synthesis due to its high efficiency and the stability of the intermediates. twistbioscience.comaragen.com
The process involves the sequential addition of nucleoside phosphoramidites, which are activated derivatives of natural or synthetic nucleosides, to a growing oligonucleotide chain attached to a solid support. wikipedia.orgnih.gov To prevent unwanted side reactions, the reactive hydroxyl and exocyclic amino groups of the nucleosides are protected with various chemical groups. twistbioscience.com As long as a nucleoside analog possesses at least one free hydroxyl group, it can be converted into a phosphoramidite and incorporated into a synthetic nucleic acid. wikipedia.orgbiosynth.com
The synthetic cycle involves four main steps:
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside to expose the 5'-hydroxyl group. nih.govyoutube.com
Coupling: Reaction of the free 5'-hydroxyl group with a nucleoside phosphoramidite in the presence of an activator, such as tetrazole, to form a phosphite (B83602) triester linkage. wikipedia.orgnih.gov
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles. youtube.com
Oxidation: Conversion of the unstable phosphite triester to a more stable phosphate (B84403) triester using an oxidizing agent, typically an aqueous iodine solution. nih.gov
This cycle is repeated until the desired oligonucleotide sequence is synthesized. Finally, the protecting groups are removed, and the oligonucleotide is cleaved from the solid support. nih.gov
The general structure of a CE-phosphoramidite features the nucleoside with its 5'-hydroxyl group protected by a DMT group and the 3'-hydroxyl group attached to the phosphoramidite moiety, which includes the CE protecting group and a diisopropylamino group. wikipedia.org This design ensures that the phosphoramidite is highly reactive towards the 5'-hydroxyl group of the growing oligonucleotide chain in the presence of an activator, driving the coupling reaction to near completion. wikipedia.org
Specific Synthetic Pathways for 5-Methyl-2'-deoxyzebularine
The synthesis of 5-methyl-2'-deoxyzebularine and its incorporation into oligonucleotides follows the general principles outlined above, with specific considerations for this particular analog.
Synthesis of 5-Methyl-2'-deoxyzebularine Phosphoramidites
The phosphoramidite of 5-methyl-2'-deoxyzebularine is a key building block for its incorporation into oligonucleotides. acs.org While detailed, step-by-step synthetic procedures for this specific compound are often proprietary, the general approach involves the synthesis of the 5-methyl-2'-deoxyzebularine nucleoside, followed by phosphitylation at the 3'-hydroxyl group. nih.govmdpi.com
The synthesis of related 5-methyl pyrimidine nucleoside phosphoramidites, such as 2'-O-(N-(Aminoethyl)carbamoyl)methyl-5-methyluridine (AECM-MeU) and 5-methylcytidine (B43896) (AECM-MeC), has been reported in detail. nih.govmdpi.com These syntheses often start with the corresponding 5-methyl nucleoside and involve several protection and deprotection steps to selectively modify the sugar and base moieties before the final phosphitylation step. nih.govmdpi.com For instance, the synthesis of AECM-MeC phosphoramidite involves the protection of the 3' and 5' hydroxyl groups, followed by alkylation of the 2'-hydroxyl group, and finally, phosphitylation. nih.gov The use of phase transfer catalysis (PTC) has been shown to improve the efficiency of certain steps, particularly for larger-scale synthesis. nih.govmdpi.com
| Reagent/Step | Purpose |
| 5-methylcytidine | Starting material for AECM-MeC synthesis. nih.gov |
| 3′,5′-O-[(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)] protection | Protects the 3' and 5' hydroxyl groups of the sugar. nih.gov |
| 2′-OH alkylation | Modifies the 2'-position of the ribose sugar. nih.govmdpi.com |
| Phosphitylation | Introduces the phosphoramidite moiety at the 3'-hydroxyl group. nih.govmdpi.com |
| Phase Transfer Catalysis (PTC) | Improves reaction efficiency and allows for use of less expensive reagents. nih.govmdpi.com |
Incorporation into Oligonucleotide Chains for Research Applications
Once the 5-methyl-2'-deoxyzebularine phosphoramidite is synthesized, it can be readily incorporated into oligonucleotides using standard automated solid-phase synthesis protocols. acs.orgcambio.co.uk The modified phosphoramidite is simply used in place of a standard dC, dA, dG, or dT phosphoramidite at the desired position in the sequence.
The incorporation of 5-methyl-2'-deoxyzebularine into oligonucleotides has been utilized in various research contexts. For example, oligonucleotides containing this analog have been used to study the activity of enzymes like APOBEC3, which are involved in innate immunity and have been implicated in cancer. researchgate.netacs.org Site-specific incorporation of related 5'-methyl DNA modifications has also been shown to enhance the therapeutic profile of antisense oligonucleotides (ASOs). oligotherapeutics.orgnih.govnih.gov These studies demonstrate the importance of having robust synthetic methods for creating modified oligonucleotides to explore their biological functions and therapeutic potential.
Analytical Approaches for Compound Characterization
A suite of analytical methods is employed to verify the chemical structure and purity of the final phosphoramidite product and its intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of the compound.
¹H NMR provides information on the number and environment of protons, confirming the presence of the 5-methyl group, the deoxyribose sugar, the protecting groups (like DMT), and the diisopropylamino and cyanoethyl moieties of the phosphoramidite group.
¹³C NMR complements ¹H NMR by providing a spectrum of the carbon framework of the molecule.
³¹P NMR is particularly crucial for phosphoramidites, as it confirms the successful phosphitylation and reveals the presence of the characteristic phosphoramidite signal, typically in the range of 148-151 ppm. nih.gov The presence of two signals in this region can indicate the existence of diastereomers due to the chiral phosphorus center.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to confirm the molecular weight of the compound with high accuracy. uni-wuerzburg.de For 5-Methyl-2'-deoxyzebularine CE-Phosphoramidite (C₄₀H₄₉N₄O₇P), the expected exact mass would be determined and compared against the measured value. glenresearch.com Fragmentation analysis (MS/MS) can further confirm the structure by breaking the molecule into predictable smaller pieces. thermofisher.comnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the phosphoramidite. nih.gov Reverse-phase HPLC is typically used to separate the main product from any impurities, such as unreacted starting materials or byproducts from the synthesis. The purity is determined by integrating the peak area of the product relative to the total peak area in the chromatogram. A purity of ≥98% is often required for use in oligonucleotide synthesis. thermofisher.com
UV-Visible Spectroscopy: The dimethoxytrityl (DMT) group, commonly used as a 5'-protecting group, has a strong UV absorbance. This property is often used for the quantification of the phosphoramidite and for monitoring its addition during automated DNA/RNA synthesis.
The combination of these analytical techniques provides a comprehensive characterization of 5-Methyl-2'-deoxyzebularine CE-Phosphoramidite, ensuring its identity, structure, and purity.
Table of Expected Analytical Data for 5-Methyl-2'-deoxyzebularine CE-Phosphoramidite
| Analytical Technique | Parameter | Expected Result/Value |
| ³¹P NMR | Chemical Shift (δ) | ~148-151 ppm (typically two signals for diastereomers) |
| Mass Spectrometry | Molecular Formula | C₄₀H₄₉N₄O₇P |
| Molecular Weight | 728.82 g/mol | |
| HPLC | Purity | ≥98% |
Based on a thorough review of available scientific literature, a comprehensive and scientifically accurate article focusing solely on the chemical compound “5-Methyl-2'-deoxyzebularine” that strictly adheres to the provided outline cannot be generated at this time.
The existing body of research does not provide sufficient detailed information on several key areas of the requested outline for this specific compound. While extensive research is available for the related parent compound, zebularine (B1662112), and other DNA methyltransferase (DNMT) inhibitors, the explicit instruction to focus solely on 5-Methyl-2'-deoxyzebularine prevents the use of inferred data from these other molecules.
Specifically, the following sections of the outline lack the necessary detailed research findings for 5-Methyl-2'-deoxyzebularine:
Molecular and Cellular Mechanisms of 5 Methyl 2 Deoxyzebularine Action
Intracellular Metabolic Fate and Incorporation:Specific research detailing the cellular uptake and subsequent phosphorylation of 5-Methyl-2'-deoxyzebularine to its active triphosphate form is not available.
While some information exists regarding the interaction of 5-Methyl-2'-deoxyzebularine with cytidine (B196190) deaminases, particularly its inhibitory effects on APOBEC family enzymes acs.org, this is not sufficient to build out the entire requested article. To ensure the highest standards of scientific accuracy and strict adherence to the provided constraints, the generation of an article with the current limited information would be speculative and would not meet the required quality standards.
Should more specific research on the molecular and cellular mechanisms of 5-Methyl-2'-deoxyzebularine be published in the future, the generation of such an article may become feasible.
Integration of 2'-Deoxyzebularine (B1250929) and its 5-Methyl Derivative into Nucleic Acids
5-Methyl-2'-deoxyzebularine is utilized in biochemical and cellular studies as a CE-phosphoramidite, which allows for its site-specific incorporation into synthetic oligonucleotides. This chemical form is essential for its use in automated DNA synthesis. Once incorporated, the 5-methyl-2'-pyrimidin-2-one nucleoside analogue serves as a valuable tool for investigating DNA-protein interactions and DNA repair mechanisms.
A key feature of 5-Methyl-2'-deoxyzebularine is its intrinsic fluorescence, which makes it a powerful probe for studying the dynamics of cellular processes. For instance, its incorporation into single-stranded DNA (ssDNA) has been employed to characterize the assembly of RecA-ssDNA complexes, which are fundamental to the initiation of the cellular DNA repair response. The fluorescent properties of this analogue allow for real-time monitoring of these complex biological events.
Furthermore, the structure of 5-Methyl-2'-deoxyzebularine, which lacks the C4 amino group characteristic of deoxycytidine, provides a unique model for dissecting the roles of hydrogen bonds in DNA structure and recognition. The incorporation of such 2-pyrimidinone residues into a DNA strand can also be used to create abasic sites at specific locations through mild acid hydrolysis, offering a method to study the consequences of DNA damage and repair.
In contrast to its utility as a research tool, studies on the metabolic fate of the related compound, 5-methyl-2'-deoxycytidine (B118692), in human leukemic cells have shown that it is primarily deaminated to thymidine (B127349) and then incorporated into DNA as thymidylate. nih.gov This suggests that the cellular machinery can recognize and modify such analogues, potentially limiting their direct incorporation as the original methylated nucleoside. nih.gov
Impact on Epigenetic Processes and Gene Regulation
The incorporation of nucleoside analogues into DNA is a key mechanism for altering epigenetic states. While direct evidence for 5-Methyl-2'-deoxyzebularine's impact on these processes is limited, the well-documented effects of its parent compound, zebularine (B1662112), provide a strong basis for its expected mechanisms of action.
Induction of DNA Demethylation
Zebularine and its deoxy-derivative are recognized as potent inhibitors of DNA methyltransferases (DNMTs). biorxiv.org The proposed mechanism involves their incorporation into DNA, where they act as non-methylable cytosine analogs. biorxiv.org This leads to the passive dilution of methylation patterns through successive rounds of DNA replication. Studies comparing zebularine with 5-azacytidine (B1684299) have shown that both induce nearly indistinguishable patterns of genome-wide DNA demethylation. biorxiv.org
Interestingly, a study on 5-methyl-2'-deoxycytidine, which shares the 5-methyl group with the compound of interest, revealed that its presence in single-stranded DNA can act as a signal to stimulate de novo methylation of adjacent sites by murine DNA 5-cytosine methyltransferase. nih.govnih.gov This suggests that the cellular interpretation of a 5-methyl group on a pyrimidine (B1678525) ring within DNA can be complex and context-dependent. It raises the question of whether 5-Methyl-2'-deoxyzebularine, upon incorporation, might have a dual role or a context-dependent effect on DNA methylation.
Reactivation of Silenced Genes
A primary consequence of DNA demethylation is the reactivation of genes that were previously silenced by hypermethylation of their promoter regions. biorxiv.org Treatment of cells with zebularine has been shown to reactivate silenced genes, a hallmark of DNA methylation inhibitors. biorxiv.org This reactivation is often associated with the re-expression of tumor suppressor genes in cancer cell lines. The upregulation of genes like FWA and SDC following treatment with demethylating agents provides clear evidence of this effect. biorxiv.org Given its structural similarity and expected function as a DNMT inhibitor, 5-Methyl-2'-deoxyzebularine is anticipated to share this ability to reactivate epigenetically silenced genes.
Crosstalk with Histone Modifications
The interplay between DNA methylation and histone modifications is a critical aspect of gene regulation. Generally, DNA methylation is associated with repressive histone marks, leading to a condensed chromatin state that is inaccessible to the transcriptional machinery. The use of DNA hypomethylating agents like 5-aza-2'-deoxycytidine can lead to changes in histone modifications. For instance, treatment with this agent has been shown to modulate the recruitment of transcription factors like Sp1 and Sp3 to the MMP-1 promoter, resulting in chromatin remodeling. nih.gov This suggests that the removal of DNA methylation can trigger a cascade of events leading to a more open and transcriptionally active chromatin environment. While specific studies on 5-Methyl-2'-deoxyzebularine are lacking, it is plausible that its induced demethylation would similarly lead to alterations in histone modification patterns, contributing to gene reactivation.
Implications for Chromatin Structure and Accessibility
Changes in DNA methylation and histone modifications ultimately translate into alterations in chromatin structure and accessibility. DNA methylation contributes to a more compact chromatin structure, which limits the access of transcription factors and the transcriptional machinery to gene promoters. nih.gov The use of DNA hypomethylating agents can reverse this, leading to a more open chromatin conformation. This increased accessibility is a prerequisite for gene transcription. The modulation of MMP-1 expression by 5-aza-2'-deoxycytidine, for example, is associated with chromatin remodeling at the promoter. nih.gov Therefore, the incorporation of 5-Methyl-2'-deoxyzebularine into DNA is expected to influence chromatin structure, making previously silenced genomic regions more accessible and thus amenable to transcription.
Interactions with APOBEC3 Deaminases
The apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3 (APOBEC3) family of cytidine deaminases plays a crucial role in innate immunity by inducing mutations in viral DNA. However, their off-target activity on the host genome can contribute to cancer development.
Studies have investigated the interaction of APOBEC3 enzymes with modified cytosines. For instance, APOBEC3A has been shown to be an efficient deaminator of 5-methylcytosine (B146107) (5mC), while APOBEC3G displays much weaker activity on this modified base. nih.gov This differential substrate specificity highlights the nuanced interactions between these enzymes and methylated DNA.
Research on 2'-deoxyzebularine has demonstrated that when incorporated into single-stranded DNA, it can act as an inhibitor of certain APOBEC3 variants. nih.gov Specifically, oligonucleotides containing 2'-deoxyzebularine have been shown to selectively inhibit APOBEC3B, an enzyme implicated as a primary source of genetic mutations in several cancers. nih.gov The dZCC motif, where 'dZ' represents 2'-deoxyzebularine, was found to be a feasible motif for the selective inhibition of APOBEC3B over other APOBEC3 constructs. nih.gov
Given that 5-Methyl-2'-deoxyzebularine is a derivative of 2'-deoxyzebularine, it is plausible that it could also interact with and potentially modulate the activity of APOBEC3 deaminases. However, the presence of the 5-methyl group could influence this interaction, either enhancing or diminishing its inhibitory potential or altering its specificity towards different APOBEC3 family members. Further research is required to elucidate the specific interactions between 5-Methyl-2'-deoxyzebularine and APOBEC3 enzymes.
Inhibition of APOBEC3 Enzymes by 2'-Deoxyzebularine Derivatives
The battle against viral and cancer cell evolution has led researchers to explore the inhibition of Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3 (APOBEC3) enzymes. nih.govnih.gov These enzymes are part of the innate immune system, restricting pathogens by deaminating cytosine to uracil (B121893) in single-stranded DNA (ssDNA). nih.govumn.edu However, this mutagenic activity can be co-opted by viruses and cancer cells to accelerate their evolution and develop drug resistance. nih.govrsc.org Consequently, inhibiting APOBEC3 enzymes presents a promising strategy to augment existing antiviral and anticancer therapies. umn.edursc.org
A significant breakthrough in this area involves the use of cytidine nucleoside analogues, particularly derivatives of 2'-deoxyzebularine (dZ), incorporated into short single-stranded DNAs. nih.gov This method effectively delivers the inhibitor to the enzyme's active site. nih.govresearchgate.net Research has demonstrated that these dZ-containing ssDNAs are the first substrate-like inhibitors of APOBEC3, exhibiting low micromolar inhibition constants and nanomolar dissociation constants. nih.govresearchgate.net
Studies have explored various modifications of the 2'-deoxyzebularine molecule to optimize its inhibitory potential and selectivity against different APOBEC3 isozymes, such as APOBEC3A (A3A), APOBEC3B (A3B), and APOBEC3G (A3G).
One such derivative is 5-Methyl-2'-deoxyzebularine (dZMe). When this compound was incorporated into an oligonucleotide, it showed a negligible effect on binding affinity to A3A and the catalytic C-terminal domain of A3B (A3BCTD) compared to the unmethylated 2'-deoxyzebularine. nih.gov However, in the context of an oligonucleotide designed to inhibit the C-terminal domain of APOBEC3G (A3GCTD), 5-methyl-2'-deoxyzebularine was found to be a less effective inhibitor than its non-methylated counterpart, dZ. nih.gov
Another derivative, 5-fluoro-2'-deoxyzebularine (5FdZ), has shown differential effects. An oligonucleotide containing 5FdZ demonstrated a 3.5-fold stronger inhibition constant against APOBEC3B compared to a similar oligo containing dZ. nih.govumn.edu A similar enhancement of inhibition was observed for wild-type APOBEC3A. nih.govumn.edu In stark contrast, when the 5FdZ motif was used in an oligo targeting APOBEC3G, the resulting inhibitor was less potent than the dZ-containing version for both the full-length A3G and its C-terminal domain (A3GCTD). nih.govumn.edu
These findings highlight that modifications to the 5-position of the 2'-deoxyzebularine ring can significantly, and differentially, alter the inhibitory activity against various APOBEC3 enzymes.
Table 1: Comparative Inhibition of APOBEC3 Enzymes by 2'-Deoxyzebularine Derivatives
| Derivative | Target Enzyme | Observed Inhibitory Effect | Reference |
|---|---|---|---|
| 5-Methyl-2'-deoxyzebularine (dZMe) | APOBEC3A / APOBEC3BCTD | Negligible change in binding relative to dZ | nih.gov |
| 5-Methyl-2'-deoxyzebularine (dZMe) | APOBEC3GCTD | Worse inhibitor than dZ | nih.gov |
| 5-Fluoro-2'-deoxyzebularine (5FdZ) | APOBEC3B | 3.5 times more potent than dZ | nih.govumn.edu |
| 5-Fluoro-2'-deoxyzebularine (5FdZ) | APOBEC3A | More potent than dZ | nih.govumn.edu |
| 5-Fluoro-2'-deoxyzebularine (5FdZ) | APOBEC3G / APOBEC3GCTD | Less potent than dZ | nih.govumn.edu |
Contextual Dependence of APOBEC3 Inhibition in Single-Stranded DNA
The efficacy and selectivity of APOBEC3 inhibitors based on 2'-deoxyzebularine are not solely determined by the inhibitor's chemical structure. The surrounding nucleotide sequence within the single-stranded DNA (ssDNA) carrier plays a crucial role. rsc.orgacs.org Different APOBEC3 enzymes exhibit distinct preferences for the nucleobases flanking the target cytosine, and this preference extends to how they interact with ssDNA-embedded inhibitors. acs.org
APOBEC3 enzymes often recognize specific trinucleotide motifs. For instance, a common recognition motif is CCC. rsc.org The precise placement of the 2'-deoxyzebularine (dZ) analogue within this motif can be exploited to achieve selective inhibition of a particular APOBEC3 enzyme. rsc.org Researchers have utilized the differing deamination patterns of wild-type A3A, A3B, and A3G within the CCC motif to strategically position the dZ inhibitor. rsc.org
For example, studies using various APOBEC3 variants that mimic the deamination patterns of the wild-type enzymes have shown that selective inhibition of APOBEC3B over other APOBEC3 constructs is achievable when dZ is placed in the first position of the motif (dZCC). rsc.org This demonstrates that the sequence context directly influences the inhibitor's effectiveness, a critical consideration for developing highly selective inhibitors that can target a specific APOBEC3 enzyme, like APOBEC3B, which is often implicated as a primary source of mutation in several cancers. rsc.org
This context-dependent inhibition is a vital step toward creating precisely targeted in vivo tools, using short, chemically modified oligonucleotides to inhibit specific APOBEC3 enzymes in living cells. rsc.orgnih.gov
Table 2: Contextual Dependence of 2'-Deoxyzebularine (dZ) Inhibition
| Inhibitor Motif | Target Enzyme | Outcome | Rationale | Reference |
|---|---|---|---|---|
| dZCC | APOBEC3B | Feasible Selective Inhibition | Exploits the discriminative properties of A3B to deaminate cytosines within the CCC-recognition motif. | rsc.org |
Biological Activities and Applications of 5 Methyl 2 Deoxyzebularine in Academic Research
Modulation of Cellular Phenotypes and Gene Expression in vitro/ex vivo
The utility of 5-Methyl-2'-deoxyzebularine in modulating broad cellular phenotypes and gene expression profiles is not extensively documented in academic literature. Its applications are more specifically focused on enzymatic inhibition rather than widespread cellular changes.
There is limited evidence to suggest that 5-Methyl-2'-deoxyzebularine is utilized as a tool for broad differential gene expression analysis. While related compounds such as 5-methyl-2'-deoxycytidine (B118692) are known to play a critical role in the epigenetic regulation of gene expression through DNA methylation biosearchtech.comcaymanchem.com, the research focus for 5-Methyl-2'-deoxyzebularine has been narrower. Its primary documented activity in this context is not as a general modulator of gene expression but as a specific inhibitor of enzymes involved in DNA modification, which could indirectly influence gene states.
Current academic research provides no significant findings on the application of 5-Methyl-2'-deoxyzebularine for the induction of cellular differentiation pathways. Studies have shown that other cytidine (B196190) analogues can induce differentiation in various cell types; however, this specific biological activity has not been reported for 5-Methyl-2'-deoxyzebularine.
Direct studies on the effects of 5-Methyl-2'-deoxyzebularine on the general proliferation and growth of cell lines are not prominent in the available literature. However, its role in growth regulation is understood at a molecular level through its activity as an inhibitor of specific enzymes. Research has shown that oligonucleotides containing 5-Methyl-2'-deoxyzebularine have been evaluated as inhibitors of APOBEC3 (apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like) enzymes, which are DNA mutators involved in the immune system and implicated in cancer. In one study, it was noted that 5-methyl-2'-deoxyzebularine was a less effective inhibitor than its unmethylated counterpart, 2'-deoxyzebularine (B1250929), in the context of an oligonucleotide designed to inhibit the A3G catalytic domain.
| Research Area | Key Findings for 5-Methyl-2'-deoxyzebularine |
| Differential Gene Expression | Not documented as a tool for broad gene expression analysis. |
| Cellular Differentiation | No reported activity in inducing cellular differentiation pathways. |
| Cellular Proliferation | No general studies reported; activity is documented at the molecular level as an inhibitor of specific enzymes like APOBEC3G. |
Utilization as a Research Tool in Molecular Biology
5-Methyl-2'-deoxyzebularine has found a niche in molecular biology as a specialized tool for studying the structure and function of DNA and its associated protein complexes.
A significant application of 5-Methyl-2'-deoxyzebularine stems from its inherent, albeit mild, fluorescent properties. glenresearch.com This characteristic allows it to be used as a probe to investigate the dynamics of DNA-protein interactions without the need for a bulky external fluorophore. Specifically, it has been incorporated into oligonucleotides to study the initiation of cellular DNA repair processes. glenresearch.com Its fluorescence can be monitored to characterize the assembly of DNA repair complexes, providing insights into the mechanisms of DNA surveillance and maintenance. glenresearch.com
| Application | Description |
| Fluorescent Nucleoside Probe | Utilized as an intrinsically fluorescent nucleoside incorporated into oligonucleotides to probe the characteristics of DNA repair complexes. glenresearch.com |
The use of 5-Methyl-2'-deoxyzebularine for the specific purpose of generating abasic sites in oligonucleotides is not described in the available research literature. While methods exist for creating abasic sites using other modified nucleosides to study DNA damage and repair nih.govnih.gov, this application has not been a documented use for 5-Methyl-2'-deoxyzebularine.
Methodological Advancements in DNA Methylation Quantification and Analysis
There is no available research detailing methodological advancements in DNA methylation analysis that specifically utilize or are centered around 5-Methyl-2'-deoxyzebularine cep.
While numerous techniques exist for quantifying global and site-specific DNA methylation, including high-performance liquid chromatography (HPLC), mass spectrometry, and various sequencing-based approaches, none of the reviewed literature mentions this compound as a component of these methodologies. Research in this area extensively covers the quantification of the canonical methylated base, 5-methyl-2'-deoxycytidine. For instance, methods have been developed for the sensitive detection of 5-methyl-2'-deoxycytidine in genomic DNA from various organisms. One such method involves the conversion of 5-methyl-2'-deoxycytidine to a fluorescent derivative, which can then be identified and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov Another established technique is high-performance capillary electrophoresis (HPCE), which has been optimized for the quantification of 5-methyl-2'-deoxycytidine in the genomic DNA of various species. nih.gov
Investigative Studies in Preclinical Disease Models (in vitro/ex vivo focus)
No in vitro or ex vivo preclinical studies on "this compound" were found in the specified disease areas. The available body of research focuses on related, but distinct, compounds.
Research in Cancer Biology (e.g., Leukemias, Solid Tumors)
There are no published in vitro studies on the effects of this compound in leukemia or solid tumor cell lines.
In contrast, the parent compound, 5-methyl-2'-deoxycytidine, has been investigated. For example, early in vitro studies with human leukemic cell lines explored the metabolism of 5-methyl-2'-deoxycytidine and its effects on cell viability. These studies found that at high concentrations, it could inhibit the growth of several human leukemic cell lines. However, this effect was attributed to its deamination product, thymidine (B127349). The research concluded that due to potent deoxycytidine deaminase activity in malignant hematopoietic cells, exogenous 5-methyl-2'-deoxycytidine is converted to thymidylate and not incorporated into DNA as 5-methylcytosine (B146107).
Furthermore, research has demonstrated that 5-methyl-2'-deoxycytidine within single-stranded DNA can act as a signal for de novo DNA methylation in in vitro settings, suggesting a role in the establishment of methylation patterns that are often disrupted in cancer. nih.gov
Neurobiological Research and Neuroinflammation Studies
No in vitro studies detailing the use or effects of this compound in neurobiological or neuroinflammation models were identified.
Investigations in Fibrotic Processes
There is no available in vitro research on the role of this compound in fibrotic processes.
Future Directions and Emerging Research Avenues for 5 Methyl 2 Deoxyzebularine
Rational Design and Synthesis of Advanced 5-Methyl-2'-deoxyzebularine Analogs
The future development of 5-Methyl-2'-deoxyzebularine as a therapeutic agent or research tool will likely hinge on the rational design and synthesis of advanced analogs with improved properties. The primary goals for creating such analogs would be to enhance their efficacy as DNMT inhibitors, improve their selectivity for specific DNMTs (DNMT1, DNMT3A, and DNMT3B), and optimize their pharmacokinetic and pharmacodynamic profiles.
One promising avenue is the modification of the pyrimidine (B1678525) ring of 5-Methyl-2'-deoxyzebularine. Introducing different functional groups at the 5-position could modulate the compound's interaction with the active site of DNMTs. For instance, the synthesis of derivatives with bulkier or more electronegative substituents could lead to enhanced binding affinity and more potent inhibition.
Another area of exploration is the modification of the deoxyribose sugar moiety. Alterations to the sugar can affect the nucleoside's uptake and metabolism, as well as its incorporation into DNA, which is a crucial step for the mechanism-based inhibition of DNMTs. The synthesis of carbocyclic or L-nucleoside analogs, for example, could result in compounds with increased metabolic stability and potentially novel biological activities.
Furthermore, the development of prodrugs of 5-Methyl-2'-deoxyzebularine represents a viable strategy to improve its bioavailability and targeted delivery. Prodrugs are inactive compounds that are converted into their active form within the body. Designing prodrugs that are selectively activated in cancer cells, for instance, could minimize off-target effects and enhance the therapeutic window.
Integration into Multi-Omics Research for Comprehensive Epigenetic Profiling
The advent of multi-omics technologies, which allow for the simultaneous analysis of the genome, epigenome, transcriptome, proteome, and metabolome, provides a powerful platform for understanding complex biological systems. 5-Methyl-2'-deoxyzebularine is poised to become a valuable tool in this integrative approach to epigenetic research.
By inducing DNA demethylation, 5-Methyl-2'-deoxyzebularine can be used to perturb the epigenome in a controlled manner. Researchers can then employ a multi-omics strategy to comprehensively map the downstream consequences of this perturbation. For example, by combining whole-genome bisulfite sequencing with RNA sequencing, it would be possible to directly link changes in DNA methylation patterns to alterations in gene expression on a global scale.
Adding proteomics and metabolomics to this integrated analysis would provide an even deeper understanding of the functional consequences of 5-Methyl-2'-deoxyzebularine-induced epigenetic changes. This could reveal novel signaling pathways and metabolic networks that are regulated by DNA methylation and could identify new biomarkers for disease diagnosis and prognosis. Such multi-omics studies will be instrumental in elucidating the complete mechanism of action of 5-Methyl-2'-deoxyzebularine and in identifying its potential therapeutic applications in a systems biology context.
Elucidation of Interconnections with Other Epigenetic Regulatory Systems
The epigenetic landscape is a complex and interconnected network of regulatory mechanisms that includes not only DNA methylation but also histone modifications, chromatin remodeling, and non-coding RNAs. A key area of future research will be to unravel the intricate crosstalk between 5-Methyl-2'-deoxyzebularine-induced DNA hypomethylation and these other epigenetic regulatory systems.
It is well-established that DNA methylation and histone modifications are intimately linked. For instance, methylated DNA can recruit histone deacetylases (HDACs) and histone methyltransferases (HMTs), leading to a repressive chromatin state. Conversely, certain histone modifications can influence the recruitment of DNMTs to specific genomic loci. By inhibiting DNA methylation, 5-Methyl-2'-deoxyzebularine could trigger a cascade of changes in histone modifications. Future studies will likely employ techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to map the global changes in histone marks following treatment with 5-Methyl-2'-deoxyzebularine. This will provide valuable insights into the dynamic interplay between these two fundamental epigenetic mechanisms.
Furthermore, the role of non-coding RNAs, such as long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), in guiding epigenetic modifications is an area of intense investigation. It is plausible that 5-Methyl-2'-deoxyzebularine could alter the expression of these regulatory RNAs, thereby indirectly influencing other epigenetic pathways. Investigating these possibilities will open up new avenues for understanding the compound's full spectrum of biological activity.
Exploration in Novel Biological Pathways and Disease Mechanisms
While the primary focus of DNMT inhibitors like zebularine (B1662112) has been on cancer therapy, there is a growing interest in exploring their therapeutic potential in other diseases characterized by epigenetic dysregulation. Future research on 5-Methyl-2'-deoxyzebularine will likely extend beyond oncology to investigate its role in a variety of other pathological conditions.
For example, aberrant DNA methylation has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease. The ability of 5-Methyl-2'-deoxyzebularine to cross the blood-brain barrier and modulate DNA methylation in the central nervous system could make it a candidate for therapeutic intervention in these conditions.
Similarly, epigenetic alterations are known to play a role in cardiovascular diseases, metabolic disorders like diabetes, and autoimmune diseases. Preclinical studies in relevant animal models will be crucial to assess the efficacy of 5-Methyl-2'-deoxyzebularine in these non-cancer disease contexts.
Moreover, 5-Methyl-2'-deoxyzebularine can serve as a chemical probe to uncover novel biological pathways that are regulated by DNA methylation. By identifying the genes and signaling cascades that are activated or repressed upon treatment with the compound, researchers can gain new insights into fundamental cellular processes and identify novel therapeutic targets.
Q & A
Q. How can researchers optimize the synthesis of oligonucleotides containing 5-methyl-2'-deoxyzebularine?
Methodological Answer:
- Phosphoramidite Chemistry : Use a DNA synthesizer (e.g., MerMade-4) with 5-methyl-2'-deoxyzebularine phosphoramidite at a 5 µmol scale. Increase coupling time to 5 minutes to improve incorporation efficiency .
- Deprotection : Cleave oligonucleotides from the solid support using concentrated ammonia solution (1.0 mL) at room temperature for 24 hours . Omit the final detritylation step to retain the DMT group for purification .
- Precipitation : Add 0.3 M LiClO₄ (0.5 mL) and acetone (14 mL) to precipitate synthesized oligonucleotides .
Q. What analytical techniques are validated for quantifying 5-methyl-2'-deoxycytidine in genomic DNA?
Methodological Answer:
- High-Performance Capillary Electrophoresis (HPCE) : Optimize conditions for woody species (e.g., chestnut) with a buffer system of 50 mM borate (pH 9.2) and 30 kV applied voltage. Detection limits: ~0.1 ng/µL .
- HPLC : Use reverse-phase chromatography with UV detection (e.g., 280 nm). Mobile phase: methanol/water gradient. Retention time for 5m dC: ~12–15 minutes .
Q. What is the role of 5-methyl-2'-deoxyzebularine in DNA methylation studies?
Methodological Answer:
- Mechanism : Acts as a cytidine analogue that inhibits DNA methyltransferases (DNMTs) by forming stable covalent complexes, leading to passive demethylation during DNA replication .
- Application : Reactivate epigenetically silenced tumor suppressor genes in cancer cell lines (e.g., HeLa) when combined with histone deacetylase inhibitors (e.g., Scriptaid) .
Advanced Research Questions
Q. How should researchers design experiments to study synergistic effects between 5-methyl-2'-deoxyzebularine and histone deacetylase inhibitors?
Methodological Answer:
- Dose Optimization : Titrate 5-methyl-2'-deoxyzebularine (0.1–10 µM) with Scriptaid (0.5–5 µM) in cell culture models. Use viability assays (e.g., MTT) to identify non-toxic synergies .
- Gene Reactivation : Measure mRNA levels of target genes (e.g., p16 or MLH1) via qRT-PCR after 72-hour treatment. Validate demethylation using bisulfite sequencing .
- Controls : Include untreated cells and single-inhibitor groups to isolate combinatorial effects .
Q. How can contradictory data on 5-methyl-2'-deoxyzebularine’s efficacy in different cell lines be resolved?
Methodological Answer:
- Variable Factors : Assess cell-specific DNMT expression (e.g., Western blot for DNMT1/3A/3B) and proliferation rates. Slow-growing cells may require longer exposure (e.g., 96 hours vs. 48 hours) .
- Methylation Profiling : Use genome-wide methylation arrays (e.g., Illumina MethylationEPIC) to compare baseline methylation levels. High baseline methylation may require higher inhibitor concentrations .
- Statistical Analysis : Apply one-way ANOVA with Tukey’s post hoc test (α = 0.05) to compare differences across cell lines. Use Pearson correlation to link DNMT activity and demethylation efficiency .
Q. What strategies enhance the intracellular conversion of 5-methyl-2'-deoxyzebularine to its active triphosphate form (dZTP)?
Methodological Answer:
- ProTide Technology : Synthesize ProTide derivatives (e.g., phosphoramidate prodrugs) to bypass rate-limiting phosphorylation steps. Test in HEK293T cells transfected with nucleoside kinases .
- Kinase Co-expression : Overexpress deoxycytidine kinase (dCK) via lentiviral vectors to boost phosphorylation rates. Monitor dZTP levels using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
